[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a complex organic compound known for its unique structural features that combine a furan ring, an oxazole moiety, and a phenoxyacetate group. The compound is classified under oxazole derivatives, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. Its molecular formula is with a molecular weight of 299.28 g/mol .
This compound is categorized as a synthetic organic chemical, often utilized in pharmaceutical research and development due to its potential biological activities. It can be sourced from chemical suppliers and is listed with various identifiers such as CAS Number 879310-08-4 and PubChem CID 25248265 .
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves several steps that include the formation of the oxazole ring followed by the introduction of the furan and phenoxyacetate groups. Common synthetic routes may include:
The molecular structure of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate features:
The structural representation can be denoted by its SMILES notation: C1=COC(=C1)C2=CC(=NO2)COCC(=O)O
, which provides a linear representation of its atomic connectivity .
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with biological targets such as enzymes or receptors. The presence of the furan and oxazole rings allows for potential binding to active sites on proteins or nucleic acids, which could modulate biological pathways.
Research into its pharmacological properties suggests potential roles in anti-inflammatory or antimicrobial activities, although specific pathways remain to be fully elucidated through further studies.
The compound is typically encountered as a solid powder at room temperature. Specific physical properties include:
Chemical properties include:
Relevant data indicate that careful handling is required to maintain integrity during synthesis and storage .
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4